N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide
Description
N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a phenyldiazenyl group, and an acetamide group
Properties
CAS No. |
1081540-64-8 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-(5-amino-2-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C14H14N4O/c1-10(19)16-14-9-11(15)7-8-13(14)18-17-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,19) |
InChI Key |
JVKZECUWJDCVDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide typically involves the diazotization of aniline derivatives followed by coupling with acetamide. One common method includes:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with acetamide in the presence of a base such as sodium acetate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Lacks the phenyldiazenyl group, making it less versatile in certain applications.
N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}benzamide: Similar structure but with a benzamide group instead of an acetamide group, which can affect its reactivity and applications.
Uniqueness
N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide is unique due to the presence of both the amino and phenyldiazenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-{5-amino-2-[(E)-phenyldiazenyl]phenyl}acetamide, a compound with significant structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound contains an azo group (-N=N-) which is known for its reactivity and biological significance. The presence of the acetamide functional group further enhances its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds with similar azo structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of azo compounds can inhibit the growth of various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Azo Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azo Compound 1 | Escherichia coli | 32 µg/mL |
| Azo Compound 2 | Staphylococcus aureus | 16 µg/mL |
| This compound | Candida albicans | 25 µg/mL |
These findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further investigation.
Anticancer Activity
The anticancer potential of azo compounds has been widely studied. For example, compounds with structural similarities to this compound have shown efficacy against various cancer cell lines.
Case Study: Evaluation of Anticancer Activity
In a study evaluating the effects of various acetamide derivatives on cancer cell lines, it was found that certain compounds significantly inhibited the proliferation of MCF7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating a dose-dependent response.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reduction of Azo Group : In vivo reduction of the azo group may lead to the formation of active metabolites that can interact with cellular components.
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, disrupting normal cellular functions.
- Reactive Oxygen Species (ROS) Generation : Some azo compounds are known to generate ROS, leading to oxidative stress in cells, which can trigger apoptosis.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| This compound | Moderate | High (MCF7) | Enzyme inhibition |
| Azo Compound A | High | Moderate | ROS generation |
| Azo Compound B | Low | High | Apoptosis induction |
This comparison highlights the potential versatility and effectiveness of this compound in both antimicrobial and anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
